

Technical Guide: Structural Elucidation of 3-Hydroxy-5-methoxybenzaldehyde-d3

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Compound of Interest

Compound Name: 3-Hydroxy-5-methoxybenzaldehyde-d3
Cat. No.: B1153120

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Executive Summary

This technical guide details the structural verification of **3-Hydroxy-5-methoxybenzaldehyde-d3** (specifically labeled at the methoxy methyl group: 3-Hydroxy-5-(methoxy-d3)benzaldehyde). This compound serves as a critical internal standard for the quantification of flavonoid metabolites and resorcinol derivatives in biological matrices.

The elucidation strategy relies on a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). The core validation metric is the specific isotopic shift and coupling patterns introduced by the deuterium atoms, distinguishing the target from its non-deuterated isotopologues and regioisomers (e.g., Vanillin-d3).

Molecular Profile

Property	Data
Systematic Name	3-Hydroxy-5-(methoxy-)benzaldehyde
Parent CAS	57179-35-8 (Unlabeled)
Molecular Formula	
Exact Mass	155.0662 Da (vs. 152.0473 Da for unlabeled)
Core Structure	1,3,5-substituted benzene (Resorcinol backbone)

Synthetic Origin & Impurity Profile

Understanding the synthetic route is prerequisite to defining the impurity profile. The high-fidelity synthesis typically involves the mono-methylation of 3,5-dihydroxybenzaldehyde using iodomethane-

(
) under basic conditions.

Critical Impurities to Monitor:

- Unlabeled Analog (
): Resulting from H/D exchange or impure
.
- Bis-methylated species: 3,5-dimethoxybenzaldehyde-
(Over-methylation).
- Regioisomers: Unlikely in this specific synthetic route but possible if starting material is isomeric (e.g., 2,4-dihydroxybenzaldehyde).

Multi-Modal Spectroscopic Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the first line of evidence by confirming the mass shift and isotopic purity.

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode

is preferred due to the phenolic hydroxyl group.

- Primary Diagnostic: A mass shift of +3.0188 Da relative to the native standard.

- Fragmentation Logic:

- Native (

) : Loss of methyl radical (

, -15 Da).

- Deuterated (

) : Loss of deuterated methyl radical (

, -18 Da).

DOT Diagram: MS Fragmentation Pathway

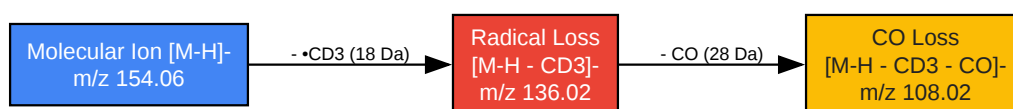


Figure 1: Predicted ESI(-) Fragmentation Pathway for 3-Hydroxy-5-methoxybenzaldehyde-d3

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Nuclear Magnetic Resonance (NMR)[1][2]

NMR offers the definitive structural proof. The substitution of Hydrogen with Deuterium creates specific "silent" regions in

NMR and complex coupling in

NMR.

A. Proton NMR () - The "Silent" Signal

In the unlabeled compound, the methoxy group appears as a sharp singlet at

ppm. In the

analog, this signal must be absent.

- Aromatic Region (): Three protons.[1] Due to the 1,3,5-substitution, these appear as meta-coupled multiplets (doublets of doublets or broad singlets depending on resolution).
- Aldehyde Proton (): Remains a singlet.

B. Carbon-13 NMR () - The "Splitting" Signal

This is the confirmatory experiment.

- Chemical Shift: The methoxy carbon appears around ppm.
- Coupling Pattern: Unlike the singlet in the unlabeled compound, the -methoxy carbon splits into a septet ().
 - Reasoning: Carbon couples with three equivalent Deuterium nuclei (Spin). Multiplicity = .

- Isotope Shift: A slight upfield shift (ppm) is observed compared to the analog.

Comparative NMR Data Table

Nucleus	Position	Unlabeled () Signal	Deuterated () Signal	Diagnostic Note
		Singlet,	Absent	Confirms H replacement
	Ar-H (x3)	Multiplets,	Multiplets,	Verifies core integrity
		Singlet,	Septet, Hz	Confirms C-D bond
		Singlet,	Singlet,	Intact Aldehyde

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides a quick check for the C-D bond.

- C-H Stretch (Methoxy):
(Diminished).
- C-D Stretch: New bands appear at

Experimental Protocols

Sample Preparation for NMR

To ensure the observation of the methoxy septet, high concentration and relaxation delays are required due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the deuterated carbon.

- Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-
(Preferred for solubility of phenolic aldehydes) or Methanol-
.
- Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
- Instrument Parameters (
):
 - Frequency:
100 MHz (for Carbon).[1]
 - Scans: Minimum 1024 scans (Deuterated carbons have longer
relaxation times and lower sensitivity).
 - Relaxation Delay (
): Set to
seconds to prevent saturation of the quaternary/deuterated carbons.

Elucidation Workflow Diagram

DOT Diagram: Structural Validation Logic

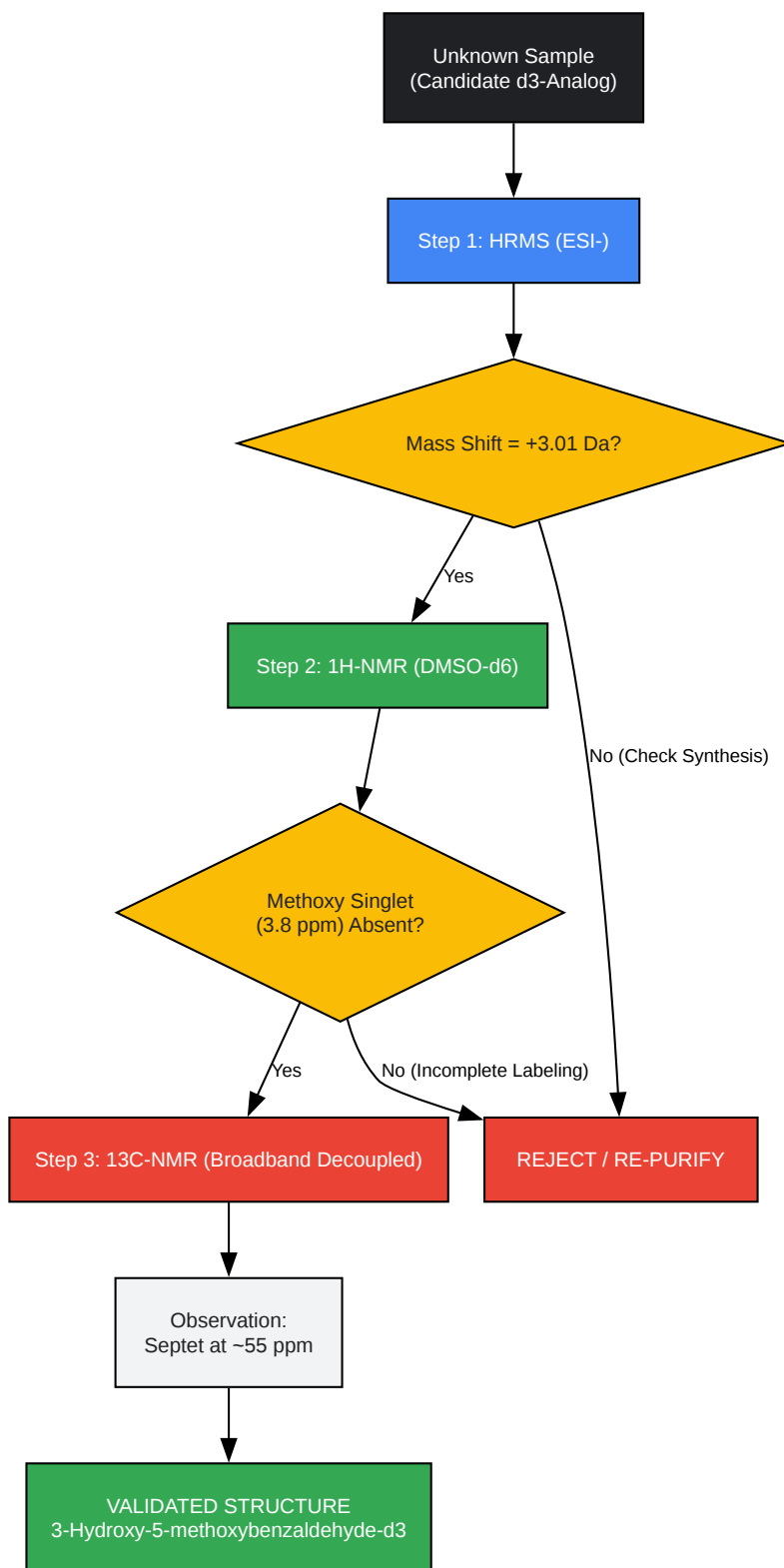


Figure 2: Logical Decision Tree for Structural Validation

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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